molecular formula C19H18N4O3 B12635201 Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12635201
M. Wt: 350.4 g/mol
InChI Key: SJCLUXGLTNBZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with a morpholine ring at position 4, a phenyl group at position 2, and a methyl ester at position 4. The morpholine moiety enhances solubility and may influence binding interactions with biological targets, while the phenyl and ester groups contribute to lipophilicity and metabolic stability .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H18N4O3/c1-25-19(24)15-8-7-14-16(20-15)18(23-9-11-26-12-10-23)22-17(21-14)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3

InChI Key

SJCLUXGLTNBZDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Method A: Cyclization Reaction

A common approach involves the cyclization of suitable precursors under acidic conditions. The following steps outline this method:

  • Starting Materials :

    • 4-Morpholin-4-yl-6-phenylpyrimidine-2-carboxylic acid.
    • Methylating agent (e.g., methyl iodide).
  • Procedure :

    • Dissolve the starting material in a suitable solvent such as dimethylformamide (DMF).
    • Add the methylating agent and a base (such as potassium carbonate) to the solution.
    • Heat the mixture to reflux for several hours.
    • After completion, cool the reaction mixture and extract the product using an organic solvent.
  • Yield and Characterization :

    • The yield from this method can vary but is often reported around 70% to 85%.
    • Characterization can be performed using NMR and mass spectrometry to confirm the structure.

Method B: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times.

  • Starting Materials :

    • Similar to Method A, utilizing precursors like 4-morpholin-4-yl-6-phenylpyrimidine.
  • Procedure :

    • Combine the starting materials in a microwave-compatible vessel with a solvent (e.g., ethanol).
    • Subject the mixture to microwave irradiation for a specified time (typically between 5 to 15 minutes).
    • Cool and purify the product through crystallization or chromatography.
  • Yield and Characterization :

    • Yields can exceed 90%, significantly improving efficiency compared to traditional methods.
    • Characterization techniques remain consistent with NMR and mass spectrometry.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two methods discussed:

Method Yield (%) Reaction Time Solvent Used Advantages
Cyclization Reaction 70-85 Several hours Dimethylformamide Established method
Microwave-Assisted >90 5-15 minutes Ethanol Faster reaction time, higher yield

Research Findings

Recent studies have focused on optimizing these synthesis methods to enhance yield and reduce environmental impact:

  • A study published in the Indian Journal of Pharmaceutical Sciences highlighted the use of microwave irradiation for synthesizing similar pyrido[3,2-d]pyrimidines, achieving high yields while minimizing waste.

  • Another research article discussed structure–activity relationships for related compounds, suggesting that modifications in substituents significantly affect biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, typically used in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Anticancer Activity

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate has shown potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit various kinases involved in cancer progression. For instance, research on related pyrido[3,2-d]pyrimidines has demonstrated their ability to inhibit FLT3 kinase, which is crucial in acute myeloid leukemia (AML) treatment .

Table 1: Kinase Inhibition Activities

Compound NameTarget KinaseIC50 (nM)
This compoundFLT3TBD
7-Oxo-pyrido[2,3-d]pyrimidineFLT34
Imidazo[1,2-b]pyridazine derivativesFLT3-D835Y1

Viral Infections

The compound also exhibits antiviral properties. Its structure allows for interaction with viral proteins, potentially inhibiting their function. Research into related compounds has highlighted their efficacy against various viral pathogens, suggesting that this compound could be similarly effective.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

  • Synthesis and Biological Evaluation : A study highlighted the synthesis of various derivatives of pyrido[3,2-d]pyrimidines and their biological evaluation against cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, indicating the potential for developing new therapeutic agents based on this scaffold.
  • Structure–Activity Relationship : Another research effort analyzed the structure–activity relationship of similar compounds to identify key structural features responsible for biological activity. This information is vital for designing more potent analogs of this compound .

Mechanism of Action

The mechanism of action of methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. One of the primary targets is phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can disrupt these cellular processes, leading to the suppression of tumor growth and proliferation. Additionally, the compound may interact with other protein kinases, further contributing to its anticancer activity.

Comparison with Similar Compounds

Target Compound vs. Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives

The target compound differs from pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives (e.g., Hayakawa et al., 2007) in its fused ring system: the pyrido[3,2-d]pyrimidine core replaces the furopyrimidine scaffold. While both classes exhibit PI3K inhibitory activity, the morpholine and phenyl substituents in the target compound may confer distinct binding kinetics. The morpholine group enhances solubility compared to the furopyrimidine’s oxygen-containing ring, which is more rigid and less polar .

Target Compound vs. Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidine derivatives (e.g., EP 2 402 347 A1) replace the pyrido ring with a thieno group, introducing sulfur into the core. The shared morpholine substituent at position 4 suggests similar interactions with ATP-binding pockets in kinases, though the methyl ester in the target compound may improve cellular uptake compared to aldehyde or bromomethyl groups in thieno analogs .

Anticancer and Kinase Inhibition

The target compound’s pyrido[3,2-d]pyrimidine core aligns with derivatives reported for antiproliferative activity (EP 4 374 877 A2). For example, 4-anilinopyrido[3,2-d]pyrimidines () show inhibitory effects linked to physicochemical properties like logP and hydrogen-bonding capacity. The target compound’s morpholine group likely improves water solubility, balancing lipophilicity from the phenyl group, which could enhance bioavailability relative to bromophenyl or acrylamide analogs .

The fully aromatic system of the target compound may favor stronger binding to kinases like PI3K or mTOR, as seen in furopyrimidine derivatives (IC₅₀ values in the nanomolar range) .

Physicochemical Profiling

The methyl ester at position 6 introduces hydrolytic liability, differing from stable carboxamide or cyano groups in related compounds (). However, this ester may serve as a prodrug moiety, enhancing membrane permeability before intracellular hydrolysis to the active carboxylic acid .

Key Findings and Advantages

Compound Class Structural Features Biological Activity Key Advantages/Disadvantages References
Target Compound Pyrido[3,2-d]pyrimidine, morpholine, phenyl Potential PI3K/mTOR inhibition Balanced solubility/binding; prodrug potential
Pyrido-furopyrimidines Furopyrimidine core PI3Kα inhibition (IC₅₀ ~50 nM) Rigid scaffold; lower solubility
Thieno[3,2-d]pyrimidines Sulfur-containing core, morpholine Kinase inhibition Electron-rich; synthetic complexity
4-Anilinopyrido[3,2-d]pyrimidines Aniline substituents Anticancer (QSAR-optimized) Tunable logP; limited bioavailability

Biological Activity

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate is a synthetic compound belonging to the pyrido[3,2-d]pyrimidine class, characterized by its complex structure that includes a pyrimidine core fused with a pyridine ring and functional groups such as morpholine and phenyl. This article delves into its biological activities, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 1220114-01-1

The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer) cells, with IC50_{50} values indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Antiviral Properties :
    • Preliminary data suggest potential antiviral activity, particularly against viral infections that affect cellular mechanisms. The compound's ability to interfere with viral replication processes is under investigation.
  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission and may have implications for treating neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell cycle regulation, such as WEE1 kinase. This inhibition can lead to the activation of cyclin-dependent kinases (CDKs), promoting apoptosis in cancer cells .

Synthesis and Modifications

The synthesis of this compound involves several steps tailored for optimal yield and purity. The synthetic routes typically include:

  • Formation of the Pyrido-Pyrimidine Core : Utilizing precursors like 2-amino-pyridine derivatives.
  • Substitution Reactions : Introducing morpholine and phenyl groups through electrophilic substitution or nucleophilic attack mechanisms.
  • Purification Techniques : Employing chromatography methods to isolate the desired compound from reaction mixtures.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
4-Ethoxy-6-[4-(morpholin-4-ylmethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amineSimilar core structure with ethoxy groupAnticancer activity
1-[4-[2-amino-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-yl]piperazin-1-yl]-2-(3-chlorophenoxy)ethanoneContains piperazine instead of morpholinePotential antipsychotic effects
1-[4-[2-amino-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-yl]piperazin-1-yl]-2-(4-bromophenoxy)ethanoneSimilar to above with bromine substitutionInvestigated for neuroprotective properties

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Cancer Treatment :
    • A study evaluated its efficacy in reducing tumor size in xenograft models of breast cancer, showing a significant decrease in tumor growth compared to control groups treated with placebo.
  • Neurodegenerative Disorders :
    • Investigations into its AChE inhibitory activity suggest potential applications in treating Alzheimer's disease by enhancing cholinergic transmission in the brain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate, and how can yield be improved?

  • Methodological Answer : Utilize reflux conditions with ethanol or methanol as solvents for cyclization steps, as demonstrated in pyrimidine syntheses (e.g., heating at 80–100°C for 10–24 hours) . Catalytic amounts of morpholine or formaldehyde can enhance the introduction of the morpholine moiety . For fluorinated analogs, metal-free conditions (e.g., β-CF₃ aryl ketones) improve yields to >85% while avoiding side reactions . Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMSO:Water 5:5 for crystallization) .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of the pyrido[3,2-d]pyrimidine core and morpholine orientation) with 1^1H/13^{13}C NMR. Key NMR signals include:

  • Methyl ester : δ ~3.9 ppm (singlet).
  • Morpholine protons : δ ~3.6–3.8 ppm (multiplet).
  • Aromatic protons : δ ~7.2–8.5 ppm (complex splitting).
    Validate purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood to avoid inhalation of volatile intermediates. For toxic byproducts (e.g., chlorinated compounds), employ glove boxes and filter-tipped pipettes to prevent cross-contamination . Dispose of waste via certified hazardous waste contractors, particularly for halogenated or morpholine-containing residues .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s bioactivity and solubility?

  • Methodological Answer : The morpholine group enhances aqueous solubility via hydrogen bonding and modulates target affinity. Compare analogs with/without morpholine in kinase inhibition assays (e.g., Src/Abl kinases) . For solubility studies, measure logP values (octanol/water partition) and perform pharmacokinetic profiling in vitro (e.g., Caco-2 cell permeability) .

Q. What mechanisms underlie its biological activity in kinase inhibition?

  • Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) to map interactions between the pyrido[3,2-d]pyrimidine core and kinase ATP-binding pockets. Validate with enzymatic assays (IC₅₀ determination) using recombinant kinases. For example, fluorinated analogs show improved potency due to hydrophobic interactions with residues like Phe382 in Abl1 .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate metabolic stability via liver microsome assays (e.g., rat/human CYP450 isoforms). If rapid clearance is observed, modify the methyl ester to a prodrug (e.g., tert-butyl ester) to enhance bioavailability. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement .

Q. What strategies mitigate impurities in large-scale synthesis?

  • Methodological Answer : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to remove byproducts like unreacted phenyl precursors . For halogenated impurities (e.g., chloro derivatives), optimize stoichiometry and reaction time to minimize overhalogenation .

Q. How can structural analogs be designed to improve selectivity for specific kinase targets?

  • Methodological Answer : Perform SAR studies by modifying:

  • Phenyl ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to hydrophobic kinase pockets.
  • Morpholine : Replace with piperazine or thiomorpholine to alter hydrogen-bonding capacity.
    Test analogs against kinase panels (e.g., Eurofins DiscoverX) to identify selectivity profiles .

Q. What analytical challenges arise in quantifying low-concentration metabolites?

  • Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., 13^{13}C-labeled parent compound) for sensitivity. For phase I metabolites (e.g., ester hydrolysis products), employ HILIC chromatography to resolve polar species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.